
2-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
カタログ番号 B2469433
CAS番号:
1081132-26-4
分子量: 413.235
InChIキー: HSWDNRYNPYLJJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a bromophenyl group, a methoxymethyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring attached to a pyridinyl group. These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-rich nitrogen atoms in the triazole and oxadiazole rings could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar triazole and oxadiazole rings and the nonpolar phenyl rings could affect the compound’s solubility, stability, and reactivity .科学的研究の応用
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : Research has demonstrated the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles derivatives starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. The antimicrobial activity study revealed that compounds showed good or moderate activity, emphasizing the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer Applications
- Synthesis and Anti-Proliferative Activity : A study on the synthesis of new pyrimidine bearing 2,5-disubstituted 1,3,4-oxadiazole derivatives as cytotoxic agents against cancer cell lines indicates the crucial need for novel anticancer agents due to adverse effects such as drug resistance and toxicity. The findings suggest that some synthesized compounds exhibit considerable anticancer activity against specific cell lines, highlighting the potential for the development of new therapeutic agents (Kaya et al., 2016).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Research into the synthesis and characterization of pyridine- and oxadiazole-containing compounds for use as hole-blocking materials in OLEDs showcases the utility of such compounds in enhancing device performance. This work underscores the relevance of 1,3,4-oxadiazoles in the field of optoelectronics, specifically in improving the efficiency and performance of light-emitting devices (Wang et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
2-[1-(4-bromophenyl)-5-(methoxymethyl)triazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-25-10-14-15(20-23-24(14)13-6-4-12(18)5-7-13)17-22-21-16(26-17)11-3-2-8-19-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWDNRYNPYLJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


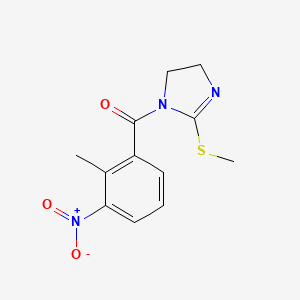
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)
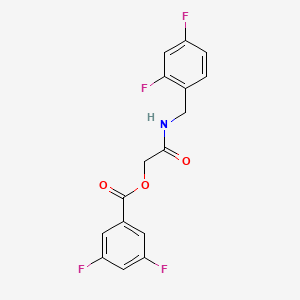
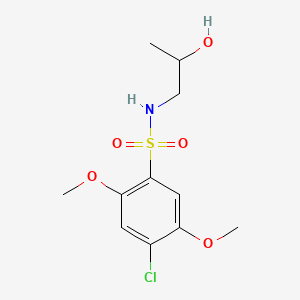
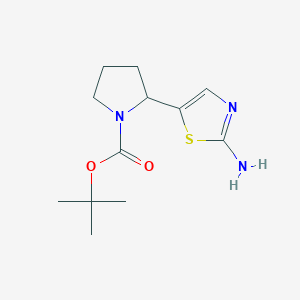

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)

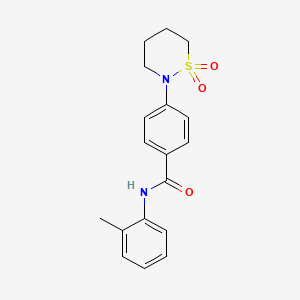

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)